molecular formula C16H26N2O2S2 B2473808 {[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE CAS No. 1428347-46-9

{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE

Cat. No.: B2473808
CAS No.: 1428347-46-9
M. Wt: 342.52
InChI Key: WEIXGWTXWGPVBL-UHFFFAOYSA-N
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Description

{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a thiazepane ring and a dimethylbenzenesulfonyl group

Scientific Research Applications

{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of {[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with similar structural features.

    Thiazepane Derivatives: Compounds containing the thiazepane ring, which may have similar chemical properties and reactivity.

Uniqueness

{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is unique due to the combination of the thiazepane ring and the dimethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(2,4-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-13-6-7-16(14(2)10-13)22(19,20)18-8-5-9-21-12-15(18)11-17(3)4/h6-7,10,15H,5,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIXGWTXWGPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCSCC2CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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